1-Óxido de 2-Bromopiridina

Descripción general

Descripción

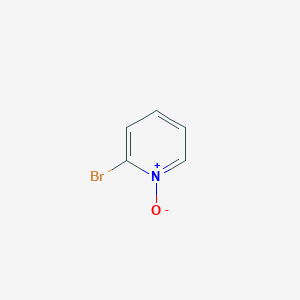

2-Bromopyridine 1-oxide (2-BP1O) is an important organic compound that is widely used in various fields such as organic synthesis, medicinal chemistry, and materials science. It is a colorless liquid that can be synthesized in the laboratory from 2-bromopyridine and sodium hypochlorite. It is an important starting material for the synthesis of other compounds, and it has been used in the synthesis of a wide range of organic compounds including drugs, polymers, and dyes.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Bipiridina

1-Óxido de 2-Bromopiridina se utiliza como material de partida o precursor para la síntesis de derivados de bipiridina . La bipiridina y los compuestos relacionados son sustancias valiosas que se utilizan en una variedad de aplicaciones, como moléculas biológicamente activas, ligandos para catalizadores, fotosensibilizadores, viologenos y arquitecturas supramoleculares .

Catálisis con Metales de Transición

Los derivados de bipiridina, que se pueden sintetizar a partir de this compound, se utilizan ampliamente como ligandos en la catálisis con metales de transición . Se coordinan fuertemente con los centros metálicos, lo que a menudo se observa en el sistema de reacción .

Fotosensibilizadores

Los derivados de bipiridina también se utilizan como fotosensibilizadores . Estos compuestos tienen la capacidad de absorber luz y transferir la energía a otras moléculas, lo que los hace útiles en una variedad de aplicaciones científicas .

Aplicaciones Farmacológicas

El acoplamiento cruzado descarboxilativo de 3-piridil y 4-piridil carboxilatos con bromuros de arilo permite la síntesis de 3- o 4-arilpiridinas de interés para aplicaciones farmacológicas .

Síntesis de 2-Piridilcetonas

This compound se puede utilizar en la síntesis de 2-piridilcetonas . Estas cetonas aparecen ampliamente en moléculas bioactivas y productos naturales, y se emplean como precursores de alcoholes 2-piridínicos quirales alqu/arílicos o ligandos de 2-aminoalquil piridina para catálisis asimétrica .

Catálisis Asimétrica

Las 2-piridilcetonas, que se pueden sintetizar a partir de this compound, se emplean como precursores de alcoholes 2-piridínicos quirales alqu/arílicos o ligandos de 2-aminoalquil piridina en catálisis asimétrica

Safety and Hazards

2-Bromopyridine 1-oxide is a flammable liquid and vapor. It is toxic if swallowed and fatal in contact with skin. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

Mecanismo De Acción

Target of Action

2-Bromopyridine 1-oxide is an organic compound that is widely used as a building block in organic synthesis . It is also used as an intermediate for the synthesis of Pyridine derivatives . The primary targets of 2-Bromopyridine 1-oxide are the molecules that it interacts with during these synthesis processes.

Mode of Action

The compound interacts with its targets through various cross-coupling reactions, forming C−N bonds . It can also act as a reactant in Negishi cross-coupling reactions with aryl halides, catalyzed by palladium . Furthermore, it can participate in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .

Biochemical Pathways

Its role in various synthesis processes suggests that it can influence a wide range of biochemical pathways, particularly those involving the formation of c−n bonds and cross-coupling reactions .

Result of Action

The molecular and cellular effects of 2-Bromopyridine 1-oxide’s action are primarily seen in its role as a reactant in various synthesis processes. It contributes to the formation of new compounds, such as 2′-pyridyldifluoroacetate , and can influence the structure and properties of the resulting molecules.

Action Environment

The action, efficacy, and stability of 2-Bromopyridine 1-oxide are influenced by various environmental factors. These include the presence of other reactants, the use of catalysts, and the specific conditions of the reaction, such as temperature and pH. For instance, its role in the synthesis of 2′-pyridyldifluoroacetate requires the presence of ethyl bromodifluoroacetate and copper as a catalyst .

Propiedades

IUPAC Name |

2-bromo-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-5-3-1-2-4-7(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCMNBWUKHLGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306113 | |

| Record name | 2-Bromopyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14305-17-0 | |

| Record name | 2-Bromopyridine-1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014305170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14305-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromopyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMOPYRIDINE-1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEJ3BM17KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate](/img/structure/B86666.png)